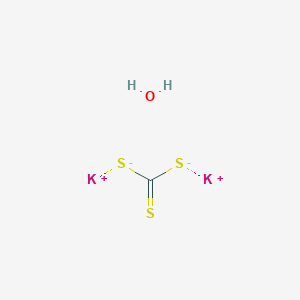
Potassium carbonotrithioate hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium carbonotrithioate hydrate is a chemical compound that consists of potassium, carbon, sulfur, and oxygen atoms, along with water molecules It is a hydrate form of potassium carbonotrithioate, meaning it includes water molecules in its crystalline structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium carbonotrithioate hydrate can be synthesized through the reaction of potassium hydroxide with carbon disulfide in the presence of water. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired hydrate compound. The general reaction is as follows:
KOH+CS2+H2O→KCS2H2O
The reaction conditions, such as temperature and pressure, are optimized to maximize the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate higher volumes of reactants and products. Continuous monitoring and control of reaction parameters are essential to ensure consistent quality and yield in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Potassium carbonotrithioate hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different sulfur-containing products.
Reduction: Reduction reactions can lead to the formation of simpler sulfur compounds.
Substitution: this compound can participate in substitution reactions where one or more atoms in the compound are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions such as temperature, pH, and solvent choice are crucial in determining the outcome of these reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfur oxides, while reduction reactions may produce simpler sulfur compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, potassium carbonotrithioate hydrate is used as a reagent in various organic synthesis reactions. Its unique chemical properties make it valuable in the formation of sulfur-containing compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its ability to form complexes with proteins and other biomolecules is of particular interest.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Research is ongoing to investigate its effects on various biological pathways and its potential as a drug candidate.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as materials science and catalysis.
Mecanismo De Acción
The mechanism of action of potassium carbonotrithioate hydrate involves its interaction with molecular targets and pathways in chemical and biological systems. The compound can form complexes with various molecules, influencing their structure and function. The specific pathways involved depend on the context of its use, whether in chemical reactions or biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Potassium carbonate hydrate: Similar in that it is also a potassium-containing hydrate, but differs in its chemical structure and properties.
Potassium thiocyanate: Contains sulfur and potassium but has different chemical properties and applications.
Potassium sulfide: Another sulfur-containing potassium compound with distinct chemical behavior.
Uniqueness
Potassium carbonotrithioate hydrate is unique due to its specific combination of potassium, carbon, sulfur, and water molecules
Conclusion
This compound is a compound with diverse applications in chemistry, biology, medicine, and industry Its unique chemical properties and ability to undergo various reactions make it a valuable reagent and research subject
Propiedades
Fórmula molecular |
CH2K2OS3 |
|---|---|
Peso molecular |
204.4 g/mol |
Nombre IUPAC |
dipotassium;carbonotrithioate;hydrate |
InChI |
InChI=1S/CH2S3.2K.H2O/c2-1(3)4;;;/h(H2,2,3,4);;;1H2/q;2*+1;/p-2 |
Clave InChI |
CVHISPBFBFRHCU-UHFFFAOYSA-L |
SMILES canónico |
C(=S)([S-])[S-].O.[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[3-[1-Octyl-4-(1H)quinolinylidene]-1-propenyl]-3-methylbenzothiazolium](/img/structure/B13835715.png)

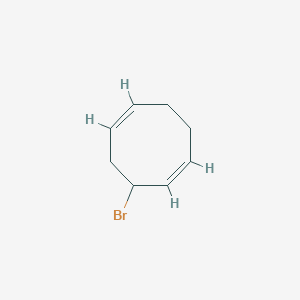
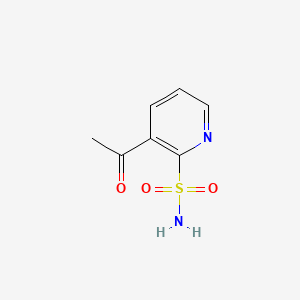

![(4S,4'aS,7'S,7'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-4,4a,7,7a-tetrahydrofuro[3,2-d][1,3]dioxine]-7'-ol](/img/structure/B13835731.png)
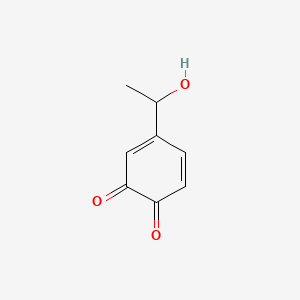

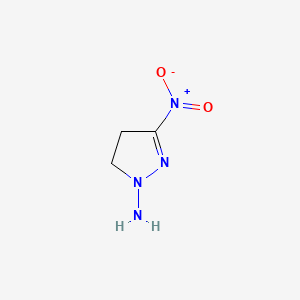
![(1S)-2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-1-(4-methylphenyl)sulfonylethanol](/img/structure/B13835769.png)
